2-Nitro-p-toluenesulphonyl chloride 2-Nitro-p-toluenesulphonyl chloride
Brand Name: Vulcanchem
CAS No.: 54090-41-4
VCID: VC1966723
InChI: InChI=1S/C7H6ClNO4S/c1-5-2-3-7(14(8,12)13)6(4-5)9(10)11/h2-4H,1H3
SMILES: CC1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Molecular Formula: C7H6ClNO4S
Molecular Weight: 235.65 g/mol

2-Nitro-p-toluenesulphonyl chloride

CAS No.: 54090-41-4

Cat. No.: VC1966723

Molecular Formula: C7H6ClNO4S

Molecular Weight: 235.65 g/mol

* For research use only. Not for human or veterinary use.

2-Nitro-p-toluenesulphonyl chloride - 54090-41-4

CAS No. 54090-41-4
Molecular Formula C7H6ClNO4S
Molecular Weight 235.65 g/mol
IUPAC Name 4-methyl-2-nitrobenzenesulfonyl chloride
Standard InChI InChI=1S/C7H6ClNO4S/c1-5-2-3-7(14(8,12)13)6(4-5)9(10)11/h2-4H,1H3
Standard InChI Key HEVNLMSJUFKWBS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Canonical SMILES CC1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]

Basic Properties and Identification

2-Nitro-p-toluenesulphonyl chloride is an organic compound characterized by its sulfonyl chloride functional group and nitro substituent. It appears as a pale yellow solid with specific chemical and physical properties that distinguish it from related compounds .

Table 1: Basic Identification Properties of 2-Nitro-p-toluenesulphonyl chloride

PropertyValue
CAS Number54090-41-4
IUPAC Name4-methyl-2-nitrobenzenesulfonyl chloride
Molecular FormulaC₇H₆ClNO₄S
Molecular Weight235.65 g/mol
EINECS Number258-970-8
Creation Date2005-08-08
Modification Date2025-02-22

The compound is registered in various chemical databases and has been subjected to computational analysis through platforms such as PubChem, where its structural and physicochemical properties have been documented .

Chemical Structure and Physical Properties

2-Nitro-p-toluenesulphonyl chloride features a distinct molecular architecture with specific functional groups that contribute to its chemical behavior and applications.

Structural Features

The compound contains several key structural elements:

  • A benzene ring as the core structure

  • A methyl group (-CH₃) at the para position

  • A nitro group (-NO₂) at the ortho position

  • A sulfonyl chloride group (-SO₂Cl) attached to the benzene ring

This particular arrangement of functional groups creates a highly reactive molecule, especially due to the electron-withdrawing nature of both the nitro and sulfonyl chloride groups.

Physical Properties

The physical characteristics of 2-Nitro-p-toluenesulphonyl chloride determine its handling requirements and influence its application in various chemical processes.

Table 2: Physical Properties of 2-Nitro-p-toluenesulphonyl chloride

PropertyValue
Physical StatePale yellow solid
Density1.528 g/cm³
Boiling Point363.7°C at 760 mmHg
Flash Point173.8°C
LogP3.43470
PSA88.34000

The compound's relatively high boiling point reflects the strong intermolecular forces present in its structure, while its LogP value indicates moderate lipophilicity, which may influence its behavior in biological systems and organic reactions .

Synthesis Methods

The preparation of 2-Nitro-p-toluenesulphonyl chloride typically involves multiple synthetic steps with specific reaction conditions to ensure high yield and purity.

Standard Synthetic Route

The most common synthesis pathway for 2-Nitro-p-toluenesulphonyl chloride involves:

  • Nitration of p-Toluenesulfonic Acid: This initial step introduces the nitro group to the appropriate position on the aromatic ring.

  • Conversion to Sulfonyl Chloride: The nitrated intermediate is then treated with chlorinating agents to transform the sulfonic acid group to a sulfonyl chloride.

The synthesis can be represented by the following general reaction scheme:
p-Toluenesulfonic Acid → Nitration → 2-Nitro-p-toluenesulfonic Acid → Chlorination → 2-Nitro-p-toluenesulphonyl chloride

Alternative Synthesis Approaches

A patent document (CN103274974A) describes a related synthesis method for 2-nitro-4-methylsulfonylbenzoic acid, which shares structural similarities with 2-Nitro-p-toluenesulphonyl chloride. This synthesis involves:

  • Initial reaction of p-toluenesulfonyl chloride with sodium sulfite and sodium bicarbonate

  • Addition of chloroacetic sodium salt followed by heating to 110°C

  • Oxidation with potassium bromate in acetonitrile

While this method produces a different compound, the synthetic principles may be adapted for the preparation of 2-Nitro-p-toluenesulphonyl chloride with appropriate modifications.

Reactivity and Chemical Behavior

The chemical behavior of 2-Nitro-p-toluenesulphonyl chloride is largely determined by its functional groups and electronic structure.

Key Reactive Sites

The compound exhibits high reactivity primarily due to:

  • The sulfonyl chloride group (-SO₂Cl): This is a highly electrophilic center that readily undergoes nucleophilic substitution reactions with nucleophiles such as alcohols, amines, and thiols.

  • The nitro group (-NO₂): As a strong electron-withdrawing group, it enhances the electrophilicity of the sulfonyl chloride, making it more reactive toward nucleophiles compared to non-nitrated analogues.

Common Reactions

2-Nitro-p-toluenesulphonyl chloride participates in several important reaction types:

  • Sulfonylation reactions: Formation of sulfonamides with amines and sulfonate esters with alcohols

  • Protein modification: Reaction with nucleophilic amino acid residues, particularly cysteine thiols

  • Protection chemistry: Serving as a protecting group for alcohols and amines in organic synthesis

Applications in Research and Industry

2-Nitro-p-toluenesulphonyl chloride finds applications across multiple scientific and industrial domains, with particular significance in proteomics and organic synthesis.

Proteomics Applications

The compound is extensively used in proteomics research for:

  • Protein modification and identification: It serves as a chemical tool for labeling specific amino acid residues.

  • Cysteine alkylation: This application is particularly valuable as cysteine residues play crucial roles in protein function and structure. The modification of these residues with 2-Nitro-p-toluenesulphonyl chloride enables researchers to:

    • Study protein interactions

    • Modify protein activity

    • Create specific protein probes for research purposes

Synthetic Chemistry Applications

In organic synthesis, 2-Nitro-p-toluenesulphonyl chloride serves as:

  • A reactive intermediate for the synthesis of complex molecules

  • A protecting group for alcohols and amines

  • An activating agent for certain chemical transformations

Comparison with Related Compounds

Understanding how 2-Nitro-p-toluenesulphonyl chloride compares to similar compounds provides valuable context for its applications and chemical behavior.

Comparison with p-Toluenesulfonyl Chloride

p-Toluenesulfonyl chloride (tosyl chloride) is the non-nitrated analogue of 2-Nitro-p-toluenesulphonyl chloride and shows several important differences.

Table 3: Comparison Between 2-Nitro-p-toluenesulphonyl chloride and p-Toluenesulfonyl chloride

Property2-Nitro-p-toluenesulphonyl chloridep-Toluenesulfonyl chloride
CAS Number54090-41-498-59-9
Molecular FormulaC₇H₆ClNO₄SC₇H₇ClO₂S
Molecular Weight235.65 g/mol190.65 g/mol
AppearancePale yellow solidWhite to off-white solid
Melting PointNot specified in sources67°C
ReactivityHigher reactivity due to nitro groupLower reactivity
Primary UsesProteomics, selective protein modificationGeneral protecting group, sulfonylation reactions

The addition of the nitro group in 2-Nitro-p-toluenesulphonyl chloride significantly enhances its electrophilicity, making it more reactive in certain applications compared to standard tosyl chloride .

Other Sulfonyl Chloride Derivatives

Various sulfonyl chloride derivatives exist with different substituent patterns that influence their reactivity and applications:

  • 2-Nitro-α-toluenesulfonyl chloride (CAS: 24974-75-2): Contains a nitro group in a different position, resulting in altered reactivity patterns .

  • Other nitrated variants: These compounds vary in the position of the nitro group, affecting their electronic properties and reactivity profiles .

Current Research and Future Directions

Research involving 2-Nitro-p-toluenesulphonyl chloride continues to evolve, with several emerging areas of interest.

Advanced Proteomics Applications

Current research focuses on:

  • Development of more selective protein labeling strategies

  • Creation of novel bioconjugation methods

  • Application in targeted proteomics approaches for disease biomarker discovery

Synthetic Methodology Development

Ongoing investigations include:

  • Use in novel protective group strategies

  • Application in stereoselective synthesis

  • Development of more efficient and environmentally friendly synthesis methods

Therapeutic Applications

Emerging research directions include:

  • Development of protein-based therapeutics using 2-Nitro-p-toluenesulphonyl chloride as a modification agent

  • Exploration of its potential in creating targeted drug delivery systems

  • Investigation of structure-activity relationships in modified proteins

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